(R)-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid
Overview
Description
®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is a chemical compound known for its use in organic synthesis, particularly in the protection of amino groups. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other applications where temporary protection of functional groups is required .
Mechanism of Action
Target of Action
Compounds with the tert-butoxycarbonyl (boc) group are generally used as protecting groups in organic synthesis . They are introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The mode of action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” is likely related to its role as a protecting group. The Boc group can be introduced into a variety of organic compounds, enabling selective reactions . A possible mechanism of action involves a nucleophilic substitution reaction through intramolecular hydrogen bonding .
Biochemical Pathways
The boc group plays a significant role in synthetic organic chemistry, and its introduction into organic compounds can influence various biochemical pathways .
Result of Action
The result of the action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” is likely the protection of functional groups in organic compounds, enabling selective reactions . In some cases, Boc-protected compounds have shown improved antibacterial activities .
Action Environment
The action of “®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid” can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. These factors can affect the stability of the Boc group and its ability to protect functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors has been explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution: Reaction with nucleophiles to replace the Boc group with other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Scientific Research Applications
®-1-(tert-Butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a protecting group in peptide synthesis and other organic transformations.
Biology: In the synthesis of biologically active molecules and drug candidates.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Properties
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h7H,4-5H2,1-3H3,(H,13,14)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYGSXRXTIKGAJ-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654649 | |
Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364077-84-9 | |
Record name | 1-(tert-Butoxycarbonyl)-4-oxo-D-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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